[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
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Overview
Description
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-en-1-yl chain attached to an amine group, forming a hydrochloride salt. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound, also known as MMPP, is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
MMPP acts as a selective inhibitor of STAT3 . By inhibiting STAT3, MMPP can prevent the transcription of certain genes that are involved in inflammation and cell growth .
Biochemical Pathways
The inhibition of STAT3 by MMPP affects several biochemical pathways. One of the key pathways is the JAK-STAT signaling pathway, which is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . By inhibiting STAT3, MMPP can disrupt this pathway, leading to reduced inflammation and cell growth .
Result of Action
The inhibition of STAT3 by MMPP leads to a decrease in inflammation and cell growth . This can be particularly beneficial in conditions where these processes are overactive, such as in certain types of cancer or autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methylpropylamine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-methylpropylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the desired amine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
(2E)-3-(4-Hydroxyphenyl)prop-2-en-1-ylamine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
(2E)-3-(4-Methylphenyl)prop-2-en-1-ylamine hydrochloride: Contains a methyl group instead of a methoxy group, affecting its biological activity and solubility.
(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamine hydrochloride: Substitution with a chlorine atom, resulting in altered chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRKIAMGUULOH-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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